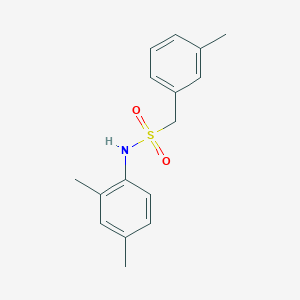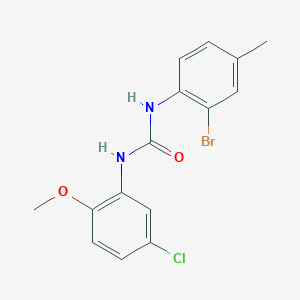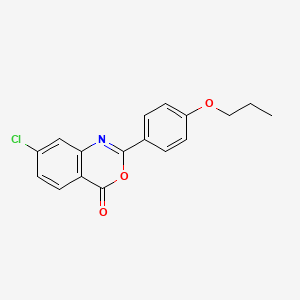![molecular formula C19H23N3OS2 B4615250 N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4615250.png)
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide
Descripción general
Descripción
Synthesis Analysis
Hydrazinecarbothioamides, including the compound , are synthesized through reactions involving N-substituted alkenylidene hydrazinecarbothioamides. A notable reaction is their transformation with tetracyanoethylene (TCNE) in anhydrous THF at room temperature without a catalyst, leading to the formation of thiazole compounds. This method exemplifies the straightforward synthesis of complex hydrazinecarbothioamide derivatives without the need for catalytic conditions (Hassan et al., 2019).
Molecular Structure Analysis
The molecular structures of hydrazinecarbothioamide derivatives are characterized by X-ray crystallography, revealing their complex geometries. For instance, the molecular structure analysis of specific hydrazinecarbothioamide derivatives shows a non-planar configuration with significant hydrogen bonding interactions stabilizing their conformation. These structures are further analyzed using Hirshfeld surface and fingerprint analysis, highlighting the importance of intermolecular interactions (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamides participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. One study demonstrated the reaction of N-substituted hydrazinecarbothioamides with compounds like 2-(bis(methylthio)methylene)malononitrile, resulting in the synthesis of various heterocyclic rings, such as pyrazoles and triazoles. These reactions underscore the reactivity and versatility of hydrazinecarbothioamides in synthesizing complex organic molecules (Aly et al., 2018).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamides, such as solubility, are crucial for their practical applications. For example, the solubility of a related compound, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, in various solvents was systematically studied, revealing its highest mole fraction solubility in PEG-400. Such studies are essential for understanding the solvation behavior and potential applications of these compounds in solution-based processes (Shakeel et al., 2014).
Chemical Properties Analysis
The chemical properties of hydrazinecarbothioamides, including their reactivity and interactions with metals, have been extensively studied. Coordination compounds involving hydrazinecarbothioamides and metals like copper and nickel have been synthesized, showing potential applications in catalysis and material science. These studies provide insights into the complex chemistry of hydrazinecarbothioamides and their utility in developing novel coordination compounds (Pakhontsu et al., 2014).
Aplicaciones Científicas De Investigación
Molecular Synthesis and DNA Interaction
Research on similar compounds, such as N-phenylmorpholine derivatives linked with thiazole moieties, has been conducted to explore their synthesis under various conditions and their potential binding with DNA. These studies have focused on understanding the interaction mechanisms with DNA, which could have implications in drug design and development, particularly in targeting specific DNA structures or sequences for therapeutic purposes (Farghaly et al., 2020).
Antibacterial Activity
Compounds with structural similarities have been synthesized and evaluated for their antibacterial properties. For example, N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides demonstrated activity against Gram-positive bacteria, highlighting the potential for these compounds to serve as a basis for developing new antibacterial drugs (Bhat et al., 2022).
DNA/Protein Binding and Cytotoxicity
The interaction of similar compounds with DNA and proteins has been extensively studied, providing insights into their potential therapeutic applications. Research involving copper(II) and nickel(II) complexes with N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide has shown promising DNA cleavage and protein binding properties. These interactions are critical for understanding the compound's mechanism of action and potential as anticancer agents (Muralisankar et al., 2016).
Fluorescent Probing
Certain compounds have been investigated for their role as fluorescent probes, particularly for metal ion detection. Studies on N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent sensor for Fe(III) ions demonstrate the potential of these compounds in environmental and biological sensing applications, offering a selective and sensitive method for metal ion detection (Casanueva Marenco et al., 2012).
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS2/c23-18(17-13-15-9-5-2-6-10-16(15)25-17)21-22-19(24)20-12-11-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXABWAEMZXYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)NNC(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4615173.png)
![3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B4615184.png)
![1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine](/img/structure/B4615191.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)
![4-{[2,5-dimethyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4615216.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)




![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)
![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)